N-Benzyl-N-(2-oxo-2-phenylethyl)benzamide
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Overview
Description
N-Benzyl-N-(2-oxo-2-phenylethyl)benzamide is an organic compound with the molecular formula C22H19NO2 It is characterized by the presence of benzyl and benzamide groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-oxo-2-phenylethyl)benzamide typically involves the condensation of benzylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve benzylamine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add benzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(2-oxo-2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Formation of benzyl alcohol or phenylethanol derivatives.
Substitution: Formation of substituted benzamides or benzyl derivatives.
Scientific Research Applications
N-Benzyl-N-(2-oxo-2-phenylethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of amyloid-beta (Aβ42) aggregation, which is relevant in Alzheimer’s disease research.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industrial Applications: The compound’s reactivity and stability make it useful in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound inhibits the aggregation of amyloid-beta (Aβ42) peptides by binding to the peptide and preventing its self-assembly into neurotoxic forms . This inhibition is achieved through hydrogen bonding and hydrophobic interactions between the compound and the peptide.
Comparison with Similar Compounds
Similar Compounds
N-Phenethylbenzamide: Similar structure but with a phenethyl group instead of a benzyl group.
N-Benzyloxybenzamide: Contains a benzyloxy group instead of a benzyl group.
N-Benzyl-N-methyl-2-oxo-2-phenylacetamide: Similar structure with a methyl group instead of a phenylethyl group.
Uniqueness
N-Benzyl-N-(2-oxo-2-phenylethyl)benzamide is unique due to its specific combination of benzyl and benzamide groups, which confer distinct chemical and biological properties. Its ability to inhibit amyloid-beta aggregation sets it apart from other similar compounds, making it a valuable candidate for Alzheimer’s disease research .
Properties
CAS No. |
35363-31-6 |
---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-benzyl-N-phenacylbenzamide |
InChI |
InChI=1S/C22H19NO2/c24-21(19-12-6-2-7-13-19)17-23(16-18-10-4-1-5-11-18)22(25)20-14-8-3-9-15-20/h1-15H,16-17H2 |
InChI Key |
SNYOISMJWSKCEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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